molecular formula C17H23ClN2O2 B2816930 1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2310221-42-0

1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2816930
CAS No.: 2310221-42-0
M. Wt: 322.83
InChI Key: XBKGBHXUKRGHGO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the 4-chlorobenzoyl group: This step usually involves the acylation of the piperidine ring with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the 3-methoxypyrrolidin-1-yl group: This can be done through nucleophilic substitution reactions, where the piperidine derivative reacts with 3-methoxypyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)piperidine: Lacks the 3-methoxypyrrolidin-1-yl group.

    4-(3-Methoxypyrrolidin-1-yl)piperidine: Lacks the 4-chlorobenzoyl group.

    1-Benzoyl-4-(3-methoxypyrrolidin-1-yl)piperidine: Similar structure but with a benzoyl group instead of a 4-chlorobenzoyl group.

Uniqueness

1-(4-Chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to the presence of both the 4-chlorobenzoyl and 3-methoxypyrrolidin-1-yl groups, which may confer distinct pharmacological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-22-16-8-11-20(12-16)15-6-9-19(10-7-15)17(21)13-2-4-14(18)5-3-13/h2-5,15-16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKGBHXUKRGHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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